

Lorlatinib acetate CYP3A4 metabolism pathway

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Compound Focus: Lorlatinib acetate

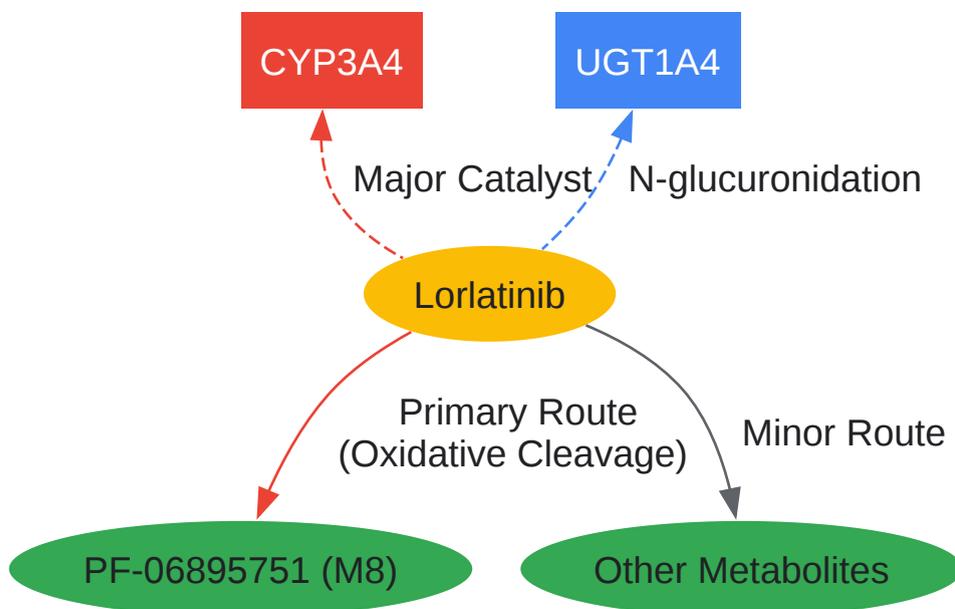
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Lorlatinib CYP3A4 Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of lorlatinib, highlighting the key enzymes involved in its biotransformation and elimination.



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Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4, forming inactive metabolites.

Quantitative Metabolic and Pharmacokinetic Data

The metabolism of lorlatinib has been characterized through both *in vitro* systems and *in vivo* clinical studies. The data below summarizes the key findings.

Table 1: In Vitro Metabolism Data from Liver Microsomes [1]

Parameter	Human Liver Microsomes (HLM)	Rat Liver Microsomes (RLM)	Notes
Primary Metabolizing Enzyme	CYP3A4	CYP3A4	Confirmed using selective CYP inhibitors.
Other Contributing Enzymes	UGT1A4 (Phase II)	Not Specified	Minor contributions from CYP2C8, CYP2C19, CYP3A5, UGT1A3. [2]
Kinetic Parameters	Distinct profile	Distinct profile	Study noted significant interspecies differences in kinetics.

Table 2: In Vivo Human Pharmacokinetic and DDI Data [1] [2] [3]

Parameter	Finding	Clinical Impact / Notes
Oral Bioavailability	81% (absolute)	High fraction absorbed. [2]
Primary Route of Elimination	Hepatic Metabolism	<1% of dose excreted unchanged in urine. [2]
Major Circulating Metabolite	PF-06895751 (M8, inactive)	Accounted for 21% of circulating radioactivity. [2]
Half-life (t _{1/2})	24 hours (mean)	Allows for once-daily dosing. [2]

Parameter	Finding	Clinical Impact / Notes
Autoinduction	Clearance increases with multiple dosing	Leads to ~40% lower exposure at steady-state vs. single dose. [3]
Effect of Strong CYP3A4 Inhibitor	↑ AUC by 42-120%	Dose reduction to 75 mg is recommended. [1] [2] [4]
Effect of Strong CYP3A4 Inducer	↓ AUC by 77-85%	Coadministration is contraindicated. [1] [2] [4]
Brain Penetration	Brain-to-plasma ratio = 0.82 (rat); CSF ~70% of free plasma (human)	Supports efficacy against CNS metastases. [1] [3]

Key Experimental Protocols for In Vitro Metabolism

The following methodology details how the CYP3A4-mediated metabolism of lorlatinib is typically investigated *in vitro* [1].

- **1. System Preparation:** The experiment utilizes **Human Liver Microsomes (HLM)** or **Rat Liver Microsomes (RLM)**. These microsomes contain a comprehensive array of drug-metabolizing enzymes, including CYP450 isoforms and UGTs.
- **2. Incubation Setup:** Lorlatinib is incubated with the liver microsomes in a suitable buffer (e.g., phosphate buffer) in the presence of a **Nicotinamide Adenine Dinucleotide Phosphate (NADPH)**-generating system. This system provides the essential cofactors for CYP450-mediated oxidation.
- **3. Enzyme Phenotyping with Inhibitors:** To confirm the specific enzymes responsible for metabolism, the incubation is repeated with the addition of **selective chemical inhibitors** (e.g., ketoconazole for CYP3A4). A significant decrease in the metabolic rate in the presence of a specific inhibitor pinpoints the involved enzyme.
- **4. Metabolite Analysis:** The reaction is stopped at predetermined time points, and the concentrations of lorlatinib and its metabolites (e.g., M2a, PF-06895751) are quantified using **Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)**.
- **5. Data Analysis:** Kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_{max}), are calculated from the substrate concentration versus reaction rate data to characterize the enzymatic reaction.

Atypical Kinetics and Clinical Implications

A deep understanding of lorlatinib's metabolism requires considering the unique behavior of the CYP3A4 enzyme itself.

- **Multiple Substrate Binding:** CYP3A4 is well-known for its capacity to bind **multiple substrate molecules simultaneously** [5]. This can lead to atypical, non-Michaelis-Menten kinetics, such as autoactivation or cooperative metabolism, where the binding of one substrate molecule influences the metabolism of another.
- **Substrate-Specific Modulation:** The activity of CYP3A4 can be differentially affected by genetic variants of its redox partner, **Cytochrome P450 Oxidoreductase (POR)**, depending on the substrate being metabolized [6]. This adds another layer of variability to lorlatinib's metabolism in different individuals.

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